molecular formula C12H6ClF3O3 B064203 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid CAS No. 175276-60-5

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

Cat. No. B064203
M. Wt: 290.62 g/mol
InChI Key: BQUIEVOFWHVZAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds, such as 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, involves Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by sulfuric acid-mediated deprotection of the reaction products (Irgashev et al., 2009). This method showcases the potential pathways to synthesize compounds with similar structures, indicating the versatility of Claisen condensation in creating furan derivatives.

Molecular Structure Analysis

Studies on structurally related compounds, such as 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, have explored their crystal structure, revealing interactions like π–π interactions and C—H⋯π interactions, which stabilize the molecular configuration (Choi et al., 2008). Such analyses provide insight into how the chlorophenyl and trifluoromethyl groups might influence the overall stability and reactivity of the compound.

Chemical Reactions and Properties

The compound's chemical behavior can be inferred from related research on furan derivatives. For instance, reactions of 5-[3-(trifluoromethyl)-phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups have been extensively studied, highlighting the furan ring's reactivity (Gajdoš et al., 2006). This suggests potential reactivity paths for the compound , especially in condensation reactions.

Physical Properties Analysis

Research on the solubility and thermodynamic properties of related 2-methyl-5-arylfuran-3 carboxylic acids chlorine derivatives in organic solvents provides valuable information on the physical properties of such compounds (Sobechko et al., 2019). These studies elucidate how structural modifications, like the introduction of a chlorophenyl or trifluoromethyl group, could affect solubility and thermodynamic behavior.

Chemical Properties Analysis

The compound's chemical properties can be somewhat inferred from its structural analogs. For example, enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid illustrates the potential of furan derivatives for oxidation reactions, providing a pathway to transform the parent compound into more complex derivatives (Dijkman et al., 2014).

Scientific Research Applications

Furan Derivatives Synthesis and Applications

Furan derivatives, including those related to 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, have been a focal point in research due to their promising applications in pharmaceuticals, polymers, and biofuels. The synthesis and reactions of furan compounds often involve complex chemical processes designed to explore their potential in various scientific domains.

  • Biomass-Derived Furan Compounds : Research has demonstrated the production of acid chloride derivatives from biomass-derived furan compounds, such as 5-(chloromethyl)furan-2-carboxylic acid, showcasing their utility in creating biofuels and polymers (Dutta, Wu, & Mascal, 2015). This highlights the importance of furan derivatives in sustainable chemistry and material science.

  • Thermodynamic Properties : The study of thermodynamic properties of furan carboxylic acids, including their solubility and enthalpy of fusion in organic solvents, provides critical insights into their potential applications in chemical processes and formulation development (Sobechko et al., 2019).

  • Enzyme-Catalyzed Synthesis : The controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) through enzyme-catalyzed processes showcases the potential of biotechnological applications in producing biobased building blocks for the pharmaceutical and polymer industries (Jia et al., 2019).

  • Antibacterial Properties : Furan derivatives have been synthesized with significant antibacterial activities, indicating their potential in developing new antimicrobial agents (Ирадян et al., 2014).

  • Carboxylation Processes : Innovative carboxylation routes to furan-2,5-dicarboxylic acid from 2-furoic acid and CO2 offer scalable and environmentally friendly alternatives for synthesizing important diacids used in polymers, potentially replacing petroleum-derived materials (Dick et al., 2017).

  • Biocatalysis for Furan Acids Production : The use of cofactor-engineered whole-cell biocatalysts for the high productivity synthesis of furan carboxylic acids demonstrates the efficiency of bio-engineered processes in enhancing the production of valuable chemical compounds from renewable resources (Zhang et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The hazard statements include H301, and the precautionary statements include P301 + P310 . These codes provide information about the hazards associated with the compound and the recommended precautions when handling it.

properties

IUPAC Name

5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O3/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUIEVOFWHVZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371503
Record name 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
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Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

CAS RN

175276-60-5
Record name 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid
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Record name 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
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